Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
CAS No.: 198994-00-2
Cat. No.: VC2839350
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate - 198994-00-2](/images/structure/VC2839350.png)
Specification
CAS No. | 198994-00-2 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | methyl 3-hydroxy-4-phenylbenzoate |
Standard InChI | InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Standard InChI Key | DHKUDXSEVBBTEA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O |
Introduction
Structural Analysis and Chemical Properties
Molecular Structure and Identification
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate features a biphenyl core structure with two key functional groups: a hydroxyl (-OH) group at the 2-position of one phenyl ring and a methyl carboxylate (-COOCH₃) group at the 4-position. This positioning differs significantly from its isomer Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, which has the hydroxyl group at the 4'-position on the second phenyl ring. The structural distinction between these isomers is critical as it affects their physical properties, reactivity patterns, and potential applications.
Based on comparative analysis with similar structures, the compound likely has a molecular formula of C₁₄H₁₂O₃, matching that of its isomer . The molecular weight would be approximately
228.24 g/mol, consistent with other biphenyl carboxylates with the same functional groups . The compound contains three oxygen atoms: one in the hydroxyl group and two in the carboxylate functionality.
Physical and Chemical Properties
While specific data for Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is limited in the current literature, examination of related compounds suggests several probable characteristics. The presence of the hydroxyl group at the 2-position likely creates intramolecular hydrogen bonding with the carboxylate group, which would affect its physical properties including solubility and melting point.
The compound is expected to exhibit moderate solubility in organic solvents such as methanol, ethanol, and ethyl acetate, with limited solubility in water. This prediction is based on the behavior of structurally similar compounds like Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate . The hydroxyl group at the 2-position may exhibit different acid-base properties compared to the 4'-hydroxy isomer, potentially affecting its pKa value. Based on data for related phenolic compounds, the pKa value of the hydroxyl group might fall in the range of 6.5-7.5 .
Synthesis Methodologies
Synthetic Challenges and Considerations
The synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate may present unique challenges compared to its isomers due to the ortho positioning of the hydroxyl group. The proximity of the hydroxyl group to the biphenyl junction could potentially affect the reactivity and stability of intermediates during synthesis. Additionally, protection of the hydroxyl group might be necessary during certain synthetic steps to prevent unwanted side reactions.
Alternative synthetic approaches could include palladium-catalyzed coupling reactions to form the biphenyl core, followed by functionalization to introduce the carboxylate and hydroxyl groups at the desired positions. These methods would require careful control of regioselectivity to ensure proper placement of the functional groups.
Physicochemical Properties and Structural Comparisons
Comparative Analysis of Biphenyl Derivatives
Table 1 presents a comparative analysis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate with its structural isomer based on predicted properties and available data.
Structure-Property Relationships
The positioning of the hydroxyl group significantly affects the compound's properties and reactivity. In Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, the ortho positioning of the hydroxyl group relative to the biphenyl bond likely restricts rotation around the biphenyl axis, potentially affecting the compound's conformation and crystal packing. This could result in different solubility profiles and melting points compared to its isomers.
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